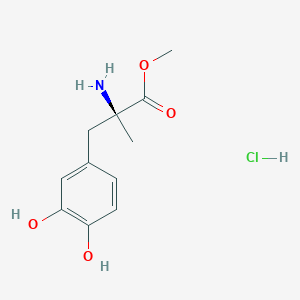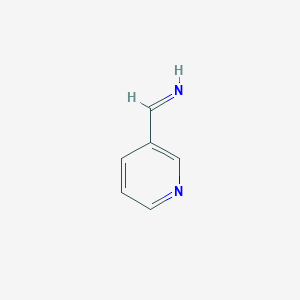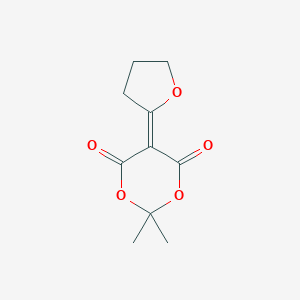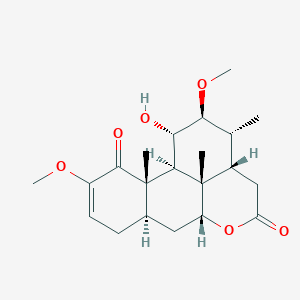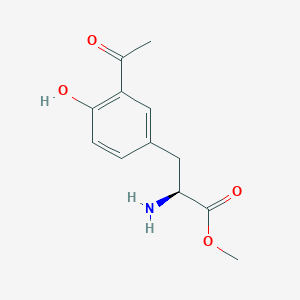
4-(Pyrrolidin-3-Yl)Pyridine
Vue d'ensemble
Description
“4-(Pyrrolidin-3-Yl)Pyridine” is an organic compound with the formula (CH 2) 4 NC 5 H 4 N . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It is a white solid .
Synthesis Analysis
The synthesis of “4-(Pyrrolidin-3-Yl)Pyridine” can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The structure of “4-(Pyrrolidin-3-Yl)Pyridine” was determined by MS, 1 H NMR, 13 C NMR and infrared spectrum . The molecule’s structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The pyrrolidine ring in “4-(Pyrrolidin-3-Yl)Pyridine” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .
Physical And Chemical Properties Analysis
The molecular weight of “4-(Pyrrolidin-3-Yl)Pyridine” is 148.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 24.9 Ų .
Applications De Recherche Scientifique
Catalytic Applications
4-(Pyrrolidin-1-yl)pyridine has been utilized as a catalyst in the deconjugative esterification of 2-cyclohexylideneacetic acids. This process is significant in synthesizing isopropyl 2-(cyclohex-l-enyl)acetate and isopropyl 2-cyclohexylideneacetate, demonstrating the catalyst's efficiency in organic synthesis (Sano et al., 2006).
Synthesis of Pyrrolidines
Pyrrolidines, which have considerable biological effects and industrial applications, can be synthesized through [3+2] cycloaddition involving 4-(pyrrolidin-1-yl)pyridine. This synthesis is essential for producing compounds used in medicine, dyes, and agrochemical substances (Żmigrodzka et al., 2022).
Antibacterial Applications
4-(Pyrrolidin-1-yl)pyridine derivatives have demonstrated antibacterial activity. Synthesized cyanopyridine derivatives were tested against various bacteria, with some compounds showing significant antimicrobial activity. This research contributes to developing new antibacterial agents (Bogdanowicz et al., 2013).
Supramolecular Chemistry
The complex crystal structure of [Ag(4-(pyrrolidin-1-yl)pyridine)2]NO3·1/2H2O was analyzed, demonstrating a significant application of 4-(pyrrolidin-1-yl)pyridine in supramolecular chemistry. This research provides insights into understanding complex ionic structures and their geometrical organization (Abu-Youssef et al., 2016).
Chemical Synthesis and Drug Development
4-(pyrrolidin-1-yl)pyridine compounds have been synthesized for potential use in anti-cancer, anti-inflammatory, and antioxidant applications. These compounds' structural and functional attributes are critical in developing new therapeutic agents (Zhang et al., 2018).
Orientations Futures
The pyrrolidine ring in “4-(Pyrrolidin-3-Yl)Pyridine” is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp 3 -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
4-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJSDKNFWQDVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407328 | |
| Record name | 4-pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-Yl)Pyridine | |
CAS RN |
150281-47-3 | |
| Record name | 4-(3-Pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150281-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








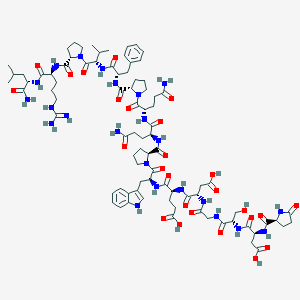
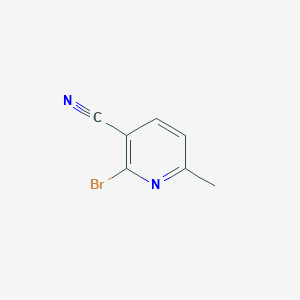
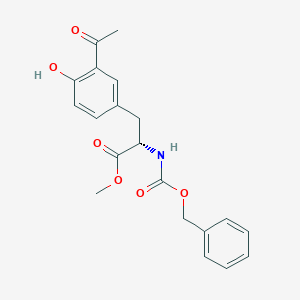
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
